molecular formula C16H19BrN2O3S B14954081 methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-L-methioninate

methyl N-[(5-bromo-1H-indol-1-yl)acetyl]-L-methioninate

Cat. No.: B14954081
M. Wt: 399.3 g/mol
InChI Key: DFUYALRZJXIAFF-ZDUSSCGKSA-N
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Description

METHYL 2-[2-(5-BROMO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOATE is a complex organic compound that features an indole ring system. Indole derivatives are significant in natural products and drugs due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-(5-BROMO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOATE typically involves multiple steps. One common method includes the amidation reaction of 2-(5-bromo-benzoxazolone)acetic acid with tryptophan methyl ester hydrochloride . The reaction conditions often involve the use of solvents like THF (tetrahydrofuran) and reagents such as CH2CHMgBr (Grignard reagent) to facilitate the formation of the indole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[2-(5-BROMO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield indole-2-carboxylic acid derivatives, while reduction could produce simpler indole derivatives with modified side chains .

Scientific Research Applications

METHYL 2-[2-(5-BROMO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 2-[2-(5-BROMO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOATE involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives

Uniqueness

What sets METHYL 2-[2-(5-BROMO-1H-INDOL-1-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOATE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C16H19BrN2O3S

Molecular Weight

399.3 g/mol

IUPAC Name

methyl (2S)-2-[[2-(5-bromoindol-1-yl)acetyl]amino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C16H19BrN2O3S/c1-22-16(21)13(6-8-23-2)18-15(20)10-19-7-5-11-9-12(17)3-4-14(11)19/h3-5,7,9,13H,6,8,10H2,1-2H3,(H,18,20)/t13-/m0/s1

InChI Key

DFUYALRZJXIAFF-ZDUSSCGKSA-N

Isomeric SMILES

COC(=O)[C@H](CCSC)NC(=O)CN1C=CC2=C1C=CC(=C2)Br

Canonical SMILES

COC(=O)C(CCSC)NC(=O)CN1C=CC2=C1C=CC(=C2)Br

Origin of Product

United States

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